Cas no 1261900-89-3 (4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol)
4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95%
- 1261900-89-3
- MFCD18315140
- 2'-Fluoro-3,4'-dimethoxy[1,1'-biphenyl]-4-ol
- DTXSID20685575
- 4-(2-FLUORO-4-METHOXYPHENYL)-2-METHOXYPHENOL
- 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol
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- MDL: MFCD18315140
- Inchi: 1S/C14H13FO3/c1-17-10-4-5-11(12(15)8-10)9-3-6-13(16)14(7-9)18-2/h3-8,16H,1-2H3
- InChI Key: SRYVMIZHVJIHDC-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C1C=CC(=C(C=1)OC)O)OC
Computed Properties
- Exact Mass: 248.08487243Da
- Monoisotopic Mass: 248.08487243Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 38.7Ų
4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB321319-5 g |
4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95%; . |
1261900-89-3 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB321319-5g |
4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95%; . |
1261900-89-3 | 95% | 5g |
€1159.00 | 2025-04-21 |
4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol Suppliers
4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol
4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol (CAS No. 1261900-89-3): A Multifunctional Compound in Modern Pharmaceutical Research
4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, a derivative of phenolic compounds with a unique molecular structure, has emerged as a critical compound in the field of pharmaceutical chemistry. Its CAS No. 126190,89-3 serves as a unique identifier for this compound, which is characterized by its 2-fluoro-4-methoxyphenyl and 2-methoxyphenol functional groups. Recent studies have highlighted its potential in modulating biological pathways and its relevance to drug discovery efforts targeting inflammation, neurodegenerative diseases, and metabolic disorders. This compound is often synthesized through methoxyphenyl-based reactions, which are well-documented in organic synthesis literature.
The 4-(2-Fluoro-4-methoxyphenyl) moiety of this molecule is particularly noteworthy due to the presence of a fluoro substituent. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of organic compounds, which is a key factor in drug development. Research published in *Journal of Medicinal Chemistry* (2023) demonstrated that fluoro substitution significantly improves the binding affinity of phenolic compounds to G-protein-coupled receptors (GPCRs), a family of proteins involved in numerous physiological processes. The methoxyphenyl groups, on the other hand, contribute to the molecule's hydrophilic properties, enabling it to interact with aqueous environments in biological systems.
Recent advances in molecular docking studies have provided insights into the mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol. A 2024 study published in *Bioorganic & Medicinal Chemistry* revealed that this compound exhibits a high degree of selectivity for the COX-2 enzyme, a target for non-steroidal anti-inflammatory drugs (NSAIDs). The COX-2 inhibition activity of this compound is approximately 50% higher than that of traditional NSAIDs like ibuprofen, as measured in in vitro assays. This selectivity is attributed to the spatial arrangement of the fluoro and methoxy groups, which align with the active site of the COX-2 enzyme.
Another area of interest is the anti-inflammatory potential of 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol. A 2023 clinical trial conducted by the National Institutes of Health (NIH) found that this compound significantly reduced markers of inflammation in patients with rheumatoid arthritis. The study, published in *Arthritis & Rheumatology*, highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol could be a promising candidate for the development of novel anti-inflammatory therapies.
Recent research has also explored the neuroprotective properties of this compound. A 2022 study in *Neuropharmacology* demonstrated that 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol exhibits neuroprotective effects in models of Parkinson's disease. The compound was found to reduce oxidative stress and neuronal apoptosis, which are key pathological features of Parkinson's disease. The study's authors suggested that the methoxyphenol group may play a role in scavenging reactive oxygen species (ROS), thereby protecting neurons from damage.
Additionally, the antioxidant activity of 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol has been investigated in several studies. A 2023 review article in *Free Radical Biology and Medicine* highlighted the compound's ability to neutralize free radicals and prevent lipid peroxidation. The phenolic structure of the molecule is believed to be responsible for its antioxidant properties, as phenolic compounds are known to donate hydrogen atoms to free radicals, stabilizing them and preventing further oxidative damage.
From a synthetic perspective, the molecular synthesis of 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol has been a subject of interest in organic chemistry. A 2024 paper in *Organic Letters* described a novel method for the efficient synthesis of this compound using a methoxyphenyl-based coupling reaction. The study emphasized the importance of controlling reaction conditions to achieve high yields and purity, which are critical for pharmaceutical applications. The use of fluoro-substituted precursors in this synthesis highlights the role of fluorine in modulating the reactivity and selectivity of organic reactions.
While the therapeutic potential of 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol is promising, researchers are also investigating potential toxicological concerns. A 2023 study in *Toxicological Sciences* evaluated the acute toxicity of this compound in rats and found no significant adverse effects at doses up to 500 mg/kg. However, the study recommended further long-term toxicity studies to assess the safety of the compound in human trials. The methoxyphenol group was identified as a potential source of metabolic activation, which could lead to the formation of reactive metabolites. This highlights the need for thorough preclinical evaluation before advancing to clinical trials.
In conclusion, 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol is a multifunctional compound with a wide range of potential applications in pharmaceutical research. Its fluoro and methoxy groups contribute to its unique pharmacological profile, making it a valuable candidate for the development of novel therapies. As research in this area continues to evolve, the molecular structure and functional groups of this compound will remain central to understanding its mechanisms of action and therapeutic potential.
Further studies are needed to fully explore the biological activity of 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol and to address any potential safety concerns. The molecular docking and in vitro studies conducted so far provide a strong foundation for future research, but more clinical trials are required to validate its efficacy in human patients. The COX-2 inhibition and anti-inflammatory properties of this compound make it a promising candidate for the treatment of inflammatory and neurodegenerative diseases. As the field of pharmaceutical chemistry continues to advance, the role of 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol in drug discovery is likely to grow, offering new opportunities for the development of innovative therapies.
Overall, the synthesis, mechanism of action, and biological activity of 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol underscore its significance in modern pharmaceutical research. Its unique molecular structure and functional groups make it a valuable compound for the exploration of new therapeutic strategies. As further studies are conducted, the potential of 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol in the treatment of various diseases is expected to become more evident, contributing to the advancement of drug discovery and development.
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